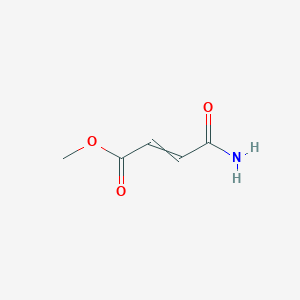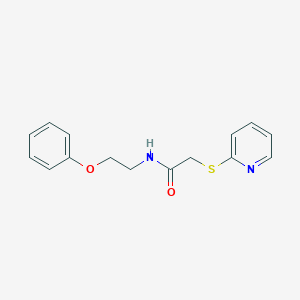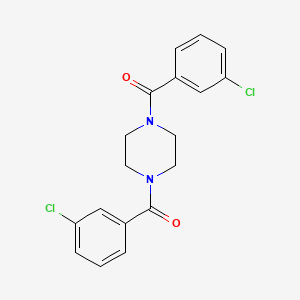![molecular formula C48H69N17O20S2 B12461458 2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B12461458.png)
2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide” is a highly complex organic molecule. It contains multiple functional groups, including amino, carbonyl, hydroxyl, and thiazole groups, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the pyrimidine core: This could involve the condensation of appropriate amines and carbonyl compounds.
Introduction of amino groups: This might be achieved through nucleophilic substitution reactions.
Formation of thiazole rings: This could involve cyclization reactions using thioamides and α-haloketones.
Glycosylation: The attachment of sugar moieties might be done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to maximize yield and purity. This might involve:
Large-scale reactors: To handle the multi-step synthesis.
Purification techniques: Such as chromatography and crystallization.
Quality control: To ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: As a precursor for the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide
- Other thiazole-containing compounds : Such as thiamine (vitamin B1) or sulfathiazole.
Uniqueness
The uniqueness of the compound lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets.
属性
分子式 |
C48H69N17O20S2 |
|---|---|
分子量 |
1268.3 g/mol |
IUPAC 名称 |
2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H69N17O20S2/c1-15(41(77)64-29(17(3)68)43(79)57-5-4-28-60-23(13-86-28)44-62-22(12-87-44)39(54)76)31(69)34(72)30(65-42(78)20-7-27(52)63-40(61-20)19(6-26(50)51)58-8-18(49)38(53)75)35(21-9-56-14-59-21)84-48(16(2)32(70)33(71)24(10-66)83-48)85-45-37(74)47(81,46(55)80)36(73)25(11-67)82-45/h7,9,12,14-16,18-19,23-25,29-33,35-37,45,58,66-67,69-71,73-74,81H,4-6,8,10-11,13,49H2,1-3H3,(H3,50,51)(H2,53,75)(H2,54,76)(H2,55,80)(H,56,59)(H,57,79)(H,64,77)(H,65,78)(H2,52,61,63)/t15?,16-,18?,19?,23?,24+,25?,29?,30?,31?,32-,33-,35?,36+,37+,45?,47-,48-/m1/s1 |
InChI 键 |
FRNUBKWKVKYEBR-UQEIFTFCSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O[C@@]1(OC2[C@@H]([C@]([C@H](C(O2)CO)O)(C(=O)N)O)O)OC(C3=CN=CN3)C(C(=O)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC4=NC(CS4)C5=NC(=CS5)C(=O)N)O)NC(=O)C6=CC(=NC(=N6)C(CC(=N)N)NCC(C(=O)N)N)N)CO)O)O |
规范 SMILES |
CC1C(C(C(OC1(OC2C(C(C(C(O2)CO)O)(C(=O)N)O)O)OC(C3=CN=CN3)C(C(=O)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC4=NC(CS4)C5=NC(=CS5)C(=O)N)O)NC(=O)C6=CC(=NC(=N6)C(CC(=N)N)NCC(C(=O)N)N)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
![3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)
![Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)


![N-[4-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12461411.png)

![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)

